molecular formula C13H17N3S B1483682 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 2098105-78-1

3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B1483682
CAS No.: 2098105-78-1
M. Wt: 247.36 g/mol
InChI Key: WGWYFRBQVHIEAE-UHFFFAOYSA-N
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Description

3-((3-(Thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound featuring a piperidine ring connected via a methyl group to a pyrazole moiety, which is substituted at the 3-position with a thiophene ring. This structure combines electron-rich aromatic systems (thiophene and pyrazole) with the conformational flexibility of piperidine, making it a candidate for medicinal chemistry applications, particularly in targeting receptors or enzymes where such hybrid structures are advantageous.

Properties

IUPAC Name

3-[(3-thiophen-3-ylpyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-2-11(8-14-5-1)9-16-6-3-13(15-16)12-4-7-17-10-12/h3-4,6-7,10-11,14H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWYFRBQVHIEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN2C=CC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The compound’s interaction with proteins such as kinases and receptors can modulate signaling pathways, leading to potential therapeutic effects. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes or receptors, altering their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and inhibiting cell proliferation. Additionally, it influences cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth. The compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their functions. For example, the compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular responses. These molecular interactions are critical for the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained induction of apoptosis in cancer cells. These temporal effects are essential for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into various metabolites. These metabolites can have different biological activities and can be further processed by conjugation reactions, such as glucuronidation and sulfation. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several mechanisms. The compound can be transported across cell membranes by passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, which facilitate its distribution to various tissues. The compound’s localization and accumulation in specific tissues are important for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action.

Biological Activity

3-((3-(Thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring linked to a thiophene-substituted pyrazole moiety. Its molecular formula is C13H16N4SC_{13}H_{16}N_4S, indicating a complex structure that contributes to its biological properties.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole derivatives for their minimum inhibitory concentration (MIC) against several bacterial strains. The most active derivative demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (µg/mL)Target Organisms
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. A recent study focused on the cytotoxic effects of various pyrazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .

Compound IDCell LineIC50 (nM)
Compound AMCF-750 ± 5
Compound BMDA-MB-23140 ± 4

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, pyrazole derivatives have shown promise in anti-inflammatory applications. Compounds have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro, indicating their potential utility in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A series of pyrazole derivatives were tested against resistant strains of bacteria. The study highlighted that modifications in the thiophene ring significantly enhanced antibacterial activity, with some compounds showing synergistic effects when combined with traditional antibiotics .
  • Anticancer Mechanism : Research involving the combination of pyrazole derivatives with doxorubicin revealed a synergistic effect in reducing cell viability in breast cancer cells. This suggests that these compounds could be developed as adjunct therapies in cancer treatment .
  • Inflammation Models : In animal models of inflammation, pyrazole derivatives reduced edema and inflammatory markers significantly compared to control groups, supporting their role as potential therapeutic agents against inflammatory disorders .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine exhibits various pharmacological activities:

  • Anti-inflammatory Effects : The compound has been observed to inhibit enzymes involved in inflammatory pathways, demonstrating potential as an anti-inflammatory agent .
  • Anticancer Activity : Studies show that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The interaction with specific receptors or enzymes may lead to cell cycle arrest, which is crucial for cancer treatment strategies.

Neuropharmacology

The compound's structural characteristics suggest potential applications in treating neurological disorders:

  • Anxiolytic and Antipsychotic Properties : Similar compounds have shown promise in modulating neurotransmitter systems, which could be beneficial for anxiety and psychotic disorders .

Antimicrobial Activity

Research on related compounds indicates that this compound may possess antimicrobial properties:

  • Inhibition of Bacterial Growth : The compound can potentially interfere with bacterial folate synthesis pathways, similar to sulfonamides . This suggests a broad-spectrum antibacterial effect against various pathogens.

Biochemical Mechanisms

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Anticancer Research

A study demonstrated that derivatives with similar structures could inhibit the growth of various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation .

Antibacterial Studies

Another research effort highlighted the antibacterial properties of thiophene and pyrazole derivatives, showing effectiveness against both Gram-positive and Gram-negative bacteria . This reinforces the potential of this compound as a therapeutic agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s key structural features are compared below with derivatives from the evidence:

Table 1: Structural and Functional Comparisons
Compound Name/ID Pyrazole Substituent Piperidine Modification Pharmacological Activity/Application Reference
3-((3-(Thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine Thiophen-3-yl Methyl linkage Hypothesized receptor modulation N/A
8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one 4-Fluorophenyl Piperidin-1-yl ethyl chain Kinase inhibition (pyrido-pyrimidinone core)
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride Trifluoromethyl Hydrochloride salt Unspecified (likely solubility enhancement)
(R)-3-(3-Chloro-5-fluoro-2-((4-(1H-pyrazol-1-yl)-2-methylquinolin-8-yloxy)methyl)phenyl)morpholine Quinoline-linked pyrazole Morpholine derivative Bradykinin B2 receptor antagonist (skin diseases)

Key Observations

Thiophene vs. Thiophene’s lower electronegativity compared to fluorine may reduce polarity, affecting solubility and membrane permeability.

Piperidine Modifications :

  • The methyl linkage in the target compound provides steric flexibility, whereas ethyl chains () or morpholine rings () alter conformational stability. Piperidine hydrochlorides () improve solubility, suggesting the target compound’s free base form may require salt formation for optimal bioavailability.

Biological Activity: Pyrido-pyrimidinone derivatives () are associated with kinase inhibition, while morpholine-pyrazole hybrids () target G-protein-coupled receptors. The thiophene-pyrazole-piperidine scaffold may similarly modulate enzymes or receptors, though specific data are lacking.

Physicochemical Properties

  • Melting Points and Solubility : reports a melting point of 149.8–150.9°C for a sulfonyl-piperidine-pyrazole analog, hinting at similar thermal stability for the target compound . Thiophene’s hydrophobicity may lower aqueous solubility compared to polar substituents like trifluoromethyl.

Preparation Methods

Suzuki–Miyaura Coupling for Thiophene Attachment

One of the most prominent methods reported for synthesizing pyrazole derivatives bearing thiophene substituents involves the Suzuki–Miyaura cross-coupling reaction . This palladium-catalyzed carbon–carbon bond-forming reaction couples a boronic acid or ester of thiophene with a halogenated pyrazole intermediate.

  • Reaction Conditions:

    • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
    • Base: K2CO3 or Na2CO3
    • Solvent: Mixtures of toluene, ethanol, and water
    • Temperature: 80–100 °C
    • Time: Several hours under inert atmosphere
  • Advantages:

    • Mild and functional group tolerant
    • High yields and regioselectivity
    • Suitable for complex heterocyclic systems

This method efficiently installs the thiophene ring at the 3-position of the pyrazole scaffold before coupling to piperidine.

Pyrazole Formation via Hydrazine Condensation

The pyrazole ring can be synthesized by reacting hydrazine hydrate with a thiophene-containing 1,3-diketone:

  • Typical Procedure:
    • Mix hydrazine hydrate with the diketone in ethanol or acetic acid
    • Stir at reflux temperature for several hours
    • Isolate the pyrazole product by filtration or extraction

This approach directly yields the 3-(thiophen-3-yl)-1H-pyrazole intermediate, which can then be functionalized further.

Coupling Pyrazole to Piperidine

The linkage of the pyrazole-thiophene moiety to the piperidine ring is commonly achieved through nucleophilic substitution involving a halomethyl pyrazole intermediate:

  • Method:
    • Prepare 1-(halomethyl)-3-(thiophen-3-yl)pyrazole (e.g., bromomethyl derivative)
    • React with piperidine under basic conditions (e.g., K2CO3) in polar aprotic solvents such as DMF or DMSO
    • Stir at room temperature or slightly elevated temperature until completion
    • Purify the product by recrystallization or chromatography

This reaction forms the methylene bridge connecting the pyrazole nitrogen to the piperidine nitrogen.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Key Notes
1 Pyrazole formation Hydrazine + thiophene-substituted diketone; EtOH, reflux Direct formation of pyrazole ring
2 Suzuki–Miyaura coupling Pd catalyst, K2CO3, toluene/EtOH/H2O, 80–100 °C Thiophene installation on pyrazole
3 Nucleophilic substitution Halomethyl pyrazole + piperidine, K2CO3, DMF/DMSO, RT–50 °C Coupling to piperidine ring

Research Findings and Reaction Optimization

  • Catalyst Selection:
    Pd-based catalysts with phosphine ligands are preferred for Suzuki coupling due to their high activity and selectivity.

  • Solvent Effects:
    Mixed solvent systems enhance solubility of reactants and improve yields.

  • Purification:
    High purity (>95%) is typically achieved by silica gel column chromatography or recrystallization from polar solvents such as ethanol or ethyl acetate.

  • Reaction Yields:
    Overall yields for the multi-step synthesis range from 50% to 80%, depending on reaction conditions and purification efficiency.

  • Scalability:
    The described methods are amenable to scale-up with optimization of reaction parameters and use of continuous flow reactors for industrial synthesis.

Chemical Reaction Analysis

  • The compound can undergo further chemical transformations such as oxidation (e.g., of the thiophene sulfur), reduction, and substitution reactions on the pyrazole or piperidine rings.

  • Common reagents used in these reactions include potassium permanganate (oxidation), sodium borohydride (reduction), and various nucleophiles for substitution.

  • The stability of the pyrazole and thiophene rings under these conditions allows for diverse functionalization, which is valuable for medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine, and how do they influence its reactivity?

  • Answer : The compound features a thiophene ring (electron-rich aromatic system), a pyrazole moiety (hydrogen-bonding capability), and a piperidine scaffold (basic nitrogen center). The thiophene’s electron density enhances electrophilic substitution reactivity, while the pyrazole’s NH group enables hydrogen bonding in biological interactions. The piperidine ring’s flexibility and basicity may influence solubility and binding to biological targets. Similar structural motifs in related compounds, such as 1,5-diarylpyrazole derivatives, have shown modulated reactivity in multi-step syntheses .

Q. What spectroscopic methods are essential for characterizing this compound?

  • Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing pyrazole C-3 vs. C-5 substitution) .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : To identify functional groups like NH (pyrazole) and C-S (thiophene) stretches .

Q. What are common purification techniques for piperidine-containing compounds post-synthesis?

  • Answer : Column chromatography (using silica gel and gradients of ethyl acetate/hexane) is standard. Recrystallization from solvents like ethanol or methanol can improve purity, particularly for crystalline intermediates. Purity validation via HPLC (>95%) is critical for biological studies .

Advanced Research Questions

Q. How can multi-step synthetic routes be optimized to improve yields of heterocyclic compounds like this?

  • Answer : Optimization strategies include:

  • Stepwise Functionalization : Introduce thiophene and pyrazole groups sequentially to avoid steric clashes, as seen in multi-step syntheses of 1,5-diarylpyrazoles .
  • Catalysis : Use copper(I) catalysts for click chemistry (e.g., triazole formation) to enhance regioselectivity .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity, while aqueous workups aid in isolating polar intermediates .

Q. How can computational methods like DFT or molecular docking predict the reactivity or bioactivity of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, thiophene’s HOMO may guide functionalization sites .
  • Molecular Docking : Simulate binding to targets (e.g., enzymes with piperidine-binding pockets) using software like AutoDock. Validate predictions with SAR studies on analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer :

  • Assay Standardization : Ensure consistent cell lines, buffer conditions, and controls. For example, discrepancies in IC50_{50} values may arise from varying ATP concentrations in kinase assays.
  • Purity Reassessment : Use HPLC to rule out impurities (>99% purity required for reliable data) .
  • Structural Analog Comparison : Cross-reference with compounds like 3-(4-benzylphenyl)-1H-pyrazol-5-amine, where substituent effects on activity are well-documented .

Q. What challenges arise in regioselective functionalization of the pyrazole ring?

  • Answer :

  • Steric Hindrance : Bulky groups at pyrazole C-3 (as in the target compound) can block electrophilic attack at adjacent positions.
  • Directing Groups : Use meta-directing substituents (e.g., nitro groups) to guide reactions to specific sites, as demonstrated in triazole-pyrazole hybrid syntheses .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Answer :

  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS. Piperidine’s basicity may cause instability in acidic environments.
  • Plasma Stability Assays : Exposure to human plasma (37°C, 1–24 hours) followed by HPLC analysis quantifies metabolic susceptibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 2
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3-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

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